molecular formula C21H20FN3OS B2633706 2-{[3-(3-FLUOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 899935-06-9

2-{[3-(3-FLUOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2633706
CAS No.: 899935-06-9
M. Wt: 381.47
InChI Key: LZTNOHINVVGCNH-UHFFFAOYSA-N
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Description

2-{[3-(3-Fluorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which includes a fluorophenyl group and a diazaspiro moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(3-fluorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the diazaspiro intermediate: This step involves the reaction of a suitable precursor with a diazotizing agent to form the diazaspiro intermediate.

    Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorophenyl compound under specific conditions to introduce the fluorophenyl group.

    Formation of the final compound: The final step involves the reaction of the intermediate with phenylacetamide to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom.

    Reduction: Reduction reactions can occur at the diazaspiro moiety.

    Substitution: The fluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the diazaspiro moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.

Industry: In industrial applications, the compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[3-(3-fluorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group and diazaspiro moiety are key functional groups that interact with biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{[3-(3,4-Dichlorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[3-(3,4-Dichlorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Comparison: Compared to similar compounds, 2-{[3-(3-fluorophenyl)-1,4-diazapsiro[44]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-16-8-6-7-15(13-16)19-20(25-21(24-19)11-4-5-12-21)27-14-18(26)23-17-9-2-1-3-10-17/h1-3,6-10,13H,4-5,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTNOHINVVGCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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